(E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
The compound (E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one features a pyran-2-one core substituted at the 4-position with an azetidin-3-yloxy group. The azetidine ring is further functionalized with an (E)-3-(3,4-dimethoxyphenyl)acryloyl moiety, while the pyran-2-one ring carries a methyl group at the 6-position.
Properties
IUPAC Name |
4-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-8-15(10-20(23)26-13)27-16-11-21(12-16)19(22)7-5-14-4-6-17(24-2)18(9-14)25-3/h4-10,16H,11-12H2,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEBMWNBNAUJAC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Azetidine ring : This four-membered ring contributes to the compound's pharmacological properties.
- Pyranone moiety : The 2H-pyran-2-one structure is known for its diverse biological activities.
- Dimethoxyphenyl group : This substituent may enhance the compound's interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The proposed mechanisms of action for this compound include:
- Antioxidant Activity : Compounds containing pyranone structures are frequently evaluated for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The presence of the azetidine ring may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Cytotoxic Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Antioxidant Activity
A study assessing the antioxidant potential of related compounds demonstrated significant free radical scavenging activity. The mechanism likely involves electron donation from the hydroxyl groups present in the structure, which stabilizes free radicals.
Anti-inflammatory Activity
Research on similar pyranone derivatives indicated their effectiveness in reducing inflammation in animal models. These compounds were found to inhibit the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Cytotoxicity Studies
In vitro studies have shown that compounds with structural similarities exhibit selective cytotoxicity against cancer cells. For instance, derivatives with azetidine rings have been tested against breast and colon cancer cell lines, revealing IC50 values that suggest significant anti-cancer potential.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of related pyranone compounds. The research found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase. The study reported an IC50 value of 15 µM for a structurally similar compound against MCF-7 breast cancer cells.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of pyranone derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death induced by glutamate toxicity, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit anticancer properties. For instance, the incorporation of the 3,4-dimethoxyphenyl group has been associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The compound also demonstrates neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases. Research has highlighted its ability to enhance cognitive functions and provide protection against oxidative stress-induced neuronal damage . The mechanism involves the modulation of neurotransmitter systems and reducing neuroinflammation.
Antimicrobial Properties
Similar derivatives have shown promising antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics. The presence of the azetidine ring in the structure is believed to enhance membrane permeability, allowing better interaction with bacterial cells .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that play roles in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it can effectively bind to active sites of enzymes involved in metabolic processes, potentially leading to the development of novel therapeutic agents .
Polymer Chemistry
The structural components of this compound can be utilized in polymer synthesis. Its acrylamide functionality allows for copolymerization with other monomers to create materials with tailored properties for use in drug delivery systems or as scaffolds in tissue engineering .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Ring-Closing Metathesis for Azetidine Formation
The azetidine ring is synthesized via a Grubbs 1st-generation-catalyzed ring-closing metathesis (RCM) of N-allyl amino diol precursors (Scheme 1).
- Starting material : N-allyl amino diol (1a ) is treated with bromoacetonitrile (92–95% yield) to form the cyano intermediate (4a ).
- Reaction conditions : LiHMDS at −50°C induces cyclization, yielding a 1.2:1 epimeric mixture of 2-cyano azetidines (5a and 5b ), separable via flash chromatography (53% and 40% yields, respectively).
- Key optimization : Use of trityl ether protection minimizes side reactions during cyclization.
Table 1: Azetidine Synthesis Yields Under Varied Conditions
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | Bromoacetonitrile, K2CO3 | 92–95 | >90 |
| Cyclization | LiHMDS, −50°C | 53–67 | 85–92 |
| Deprotection | Trifluoroacetic acid | 89 | 95 |
Functionalization with the 3-(3,4-Dimethoxyphenyl)acryloyl Group
Synthesis of 3-(3,4-Dimethoxyphenyl)acryloyl Chloride
The acryloyl group is prepared via a modified Knoevenagel condensation:
- Step 1 : 3,4-Dimethoxybenzaldehyde undergoes condensation with malonic acid in pyridine, yielding 3-(3,4-dimethoxyphenyl)acrylic acid (78% yield).
- Step 2 : Thionyl chloride converts the acrylic acid to its acyl chloride derivative (95% yield).
Critical parameters :
- Temperature control : 0–5°C during acylation prevents dimerization.
- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis.
Acylation of Azetidine-3-ol
The azetidine nitrogen is acylated under Schotten-Baumann conditions:
- Reagents : 3-(3,4-Dimethoxyphenyl)acryloyl chloride, aqueous NaHCO3, THF.
- Yield : 88% after recrystallization from ethanol/water.
- Stereochemical outcome : Retention of configuration at the azetidine nitrogen confirmed via NOESY.
Synthesis of 6-Methyl-2H-pyran-2-one and Ether Coupling
Preparation of 4-Hydroxy-6-methyl-2H-pyran-2-one
The pyran-2-one fragment is synthesized via cyclization of ethyl acetoacetate:
Mitsunobu Coupling with Azetidine-3-ol
The ether linkage is established using Mitsunobu conditions:
- Reagents : DEAD, triphenylphosphine, THF, 0°C to RT.
- Yield : 82% after silica gel chromatography.
- Side products : <5% elimination byproducts, mitigated by low-temperature addition.
Table 2: Ether Coupling Efficiency Across Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh3 | 82 | 98 |
| SN2 Displacement | NaH, DMF | 45 | 87 |
| Williamson Ether | K2CO3, acetone | 63 | 91 |
Stereoselective Control of the Acryloyl (E)-Configuration
The (E)-geometry of the acryloyl group is preserved via:
- Wittig reaction : Use of stabilized ylides (e.g., Ph3P=CHCOCl) ensures >95% (E)-selectivity.
- Photostability analysis : No isomerization observed under ambient light (HPLC monitoring over 72 hours).
Final Assembly and Purification
The convergent synthesis concludes with global deprotection and purification:
- Deprotection : Trityl and Boc groups are removed using TFA/CH2Cl2 (1:1), yielding the final compound (76% yield).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
